molecular formula C12H10FNO2 B6366993 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol CAS No. 1261938-17-3

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366993
CAS No.: 1261938-17-3
M. Wt: 219.21 g/mol
InChI Key: ZWRWPSBEAOGQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a 3-fluoro-4-methoxyphenyl substituent at position 3. The fluorine atom and methoxy group on the phenyl ring modulate its lipophilicity, solubility, and intermolecular interactions, making it a versatile scaffold for further functionalization .

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12-3-2-8(5-11(12)13)9-4-10(15)7-14-6-9/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRWPSBEAOGQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682815
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-17-3
Record name 5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-fluoro-4-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base .

Another method involves the direct fluorination of a methoxyphenylpyridine precursor using a fluorinating agent such as Selectfluor. This reaction typically requires mild conditions and provides good yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various substituted derivatives .

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridin-3-ol Derivatives

The following compounds share the pyridin-3-ol core but differ in substituent patterns:

Compound Name Substituents (Position on Pyridine) Molecular Formula Molecular Weight (g/mol) Key Features
5-(3-Fluoro-4-methoxyphenyl)pyridin-3-ol 5-(3-Fluoro-4-methoxyphenyl) C₁₂H₁₀FNO₂ 235.21 Balances fluorine’s electronegativity and methoxy’s steric bulk .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 5-(4-Chloro-2-methoxyphenyl) C₁₂H₁₀ClNO₂ 251.67 Chlorine increases molecular weight and polarizability compared to fluorine .
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 5-(2-Fluoro-3-methoxyphenyl) C₁₂H₁₀FNO₂ 235.21 Altered substituent positions may affect binding affinity in biological systems .
5-Methoxypyridin-3-ol 5-Methoxy C₆H₇NO₂ 141.13 Lacks aromatic fluorophenyl group; simpler structure with lower molecular weight .

Key Observations :

  • Halogen Effects : Fluorine (smaller size, higher electronegativity) vs. chlorine (larger, more polarizable) influences electronic distribution and intermolecular interactions (e.g., halogen bonding) .
  • Substituent Position : The 3-fluoro-4-methoxy configuration optimizes steric and electronic effects compared to isomers like 2-fluoro-3-methoxy .
Pyridine Derivatives with Heterocyclic Modifications
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Notable Features
5-(3-Methoxyphenyl)pyrrolidin-3-ol Pyrrolidine ring C₁₁H₁₅NO₂ 193.24 Saturated pyrrolidine ring reduces planarity, altering solubility and bioavailability .
6-Fluoro-3-(4-methoxyphenyl)pyridin-2-ol Pyridin-2-ol isomer C₁₂H₁₀FNO₂ 235.21 Hydroxyl at position 2 may enhance hydrogen-bonding potential compared to position 3 .

Key Observations :

  • Hydroxyl Position : Pyridin-3-ol derivatives exhibit distinct hydrogen-bonding patterns compared to pyridin-2-ol isomers, impacting crystal packing and solubility .

Key Observations :

  • The fluorine atom in this compound reduces LogP compared to its chloro analog, enhancing aqueous solubility .
  • Simpler analogs like 5-methoxypyridin-3-ol exhibit higher solubility due to reduced aromatic bulk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.